molecular formula C20H36O4 B159231 11-Deoxyprostaglandin F1alpha CAS No. 37785-98-1

11-Deoxyprostaglandin F1alpha

Cat. No. B159231
CAS RN: 37785-98-1
M. Wt: 340.5 g/mol
InChI Key: HYBPXYQCXNOTFK-DUSCRHDRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Deoxyprostaglandin F1alpha (11-deoxy PGF1α) is a synthetic analog of PGF1α . In whole animal studies, a dose of 32 mg/kg inhibited gastric acid secretion by 35% . It is also known to cause rat uterine contractions at a dose 0.3 times that of PGF1α . It also exhibits vasopressor and bronchoconstrictor activities at about half the potency of PGF2α in guinea pigs .


Molecular Structure Analysis

The molecular formula of 11-Deoxyprostaglandin F1alpha is C20H36O4 . The structure of prostaglandins, including 11-Deoxyprostaglandin F1alpha, is unique and intricate, which underlies their diverse physiological functions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 11-Deoxyprostaglandin F1alpha include a density of 1.1±0.1 g/cm3, a boiling point of 507.2±40.0 °C at 760 mmHg, and a flash point of 274.6±23.8 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 freely rotating bonds .

Scientific Research Applications

Anti-Inflammatory Properties

Research on the anti-inflammatory components of the red alga Gracilaria verrucosa revealed new 11-deoxyprostaglandins, which included 11-deoxyprostaglandin F1alpha. These compounds were evaluated for their effects on pro-inflammatory mediators in activated murine macrophage cells, highlighting their potential as anti-inflammatory leads (Dang et al., 2008).

Nuclear Magnetic Resonance (NMR) Analysis

The study of the 13C NMR spectra of various biologically active compounds, including different epimeric pairs of 16-aryloxy-11-deoxyprostaglandins, has been conducted. These investigations provide insights into the structural characteristics of such compounds, including 11-deoxyprostaglandin F1alpha (Khalilov et al., 2004).

Role in Cellular Processes

Studies involving 11β-hydroxylase, which catalyzes the conversion of deoxycortisol to cortisol, have indirectly shed light on related compounds like 11-deoxyprostaglandin F1alpha. Understanding the transcriptional regulation of enzymes in these pathways is crucial for grasping the broader implications of related compounds in human physiology (Wang et al., 2000).

Alzheimer's Disease Research

Investigations into autosomal dominant Alzheimer’s disease used radiotracers, including 11C-deuterium-L-deprenyl, to study astrocyte activation in the disease’s presymptomatic stages. This research contributes to understanding the early pathology of Alzheimer's and potentially the role of related compounds in these processes (Schöll et al., 2015).

Gene Regulation in Parasites

A study on Schistosoma mansoni identified a novel fushi tarazu factor 1 (FTZ-F1) nuclear receptor, Smftz-f1alpha. This research offers insights into the gene regulation of various developmental processes and physiological activities, which could be related to the action of compounds like 11-deoxyprostaglandin F1alpha in parasitic organisms (Lu et al., 2006).

properties

IUPAC Name

7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBPXYQCXNOTFK-DUSCRHDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347757
Record name 11-Deoxyprostaglandin F1alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Deoxyprostaglandin F1alpha

CAS RN

37785-98-1
Record name 11-Deoxyprostaglandin F1alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037785981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Deoxyprostaglandin F1alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Deoxyprostaglandin F1alpha
Reactant of Route 2
11-Deoxyprostaglandin F1alpha
Reactant of Route 3
11-Deoxyprostaglandin F1alpha
Reactant of Route 4
11-Deoxyprostaglandin F1alpha
Reactant of Route 5
11-Deoxyprostaglandin F1alpha
Reactant of Route 6
11-Deoxyprostaglandin F1alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.